Robenidine vs. Fluconazole: Superior Growth Inhibition of Fluconazole-Resistant Candida albicans and Candida auris
In a head-to-head comparison using the standard C. albicans reference strain SC5314, robenidine suppressed growth more effectively than fluconazole at the same concentration of 16 µM, and at 32 µM (11.86 µg/mL) robenidine completely inhibited C. albicans growth whereas fluconazole did not [1]. Crucially, against two clinical fluconazole-resistant C. albicans isolates (#16 and #17), fluconazole failed to inhibit growth even at 32 µM, while robenidine drastically inhibited growth in a dose-dependent manner, with significant inhibition observed even at 8 µM [1]. Against the multidrug-resistant emerging pathogen Candida auris, robenidine was much more efficient than fluconazole, achieving complete growth abolishment at 32 µM [1]. The inhibitory concentration of robenidine across all tested fungal species (C. albicans, C. auris, Cryptococcus neoformans, Aspergillus fumigatus, Saccharomyces cerevisiae) ranged from 1 to 2 µM [1].
| Evidence Dimension | Antifungal growth inhibition (C. albicans SC5314 and fluconazole-resistant clinical isolates) |
|---|---|
| Target Compound Data | Robenidine at 16 µM: stronger inhibition than fluconazole; at 32 µM (11.86 µg/mL): complete growth inhibition; against fluconazole-resistant isolates: significant inhibition at 8 µM; broad-spectrum inhibitory concentration range across species: 1–2 µM |
| Comparator Or Baseline | Fluconazole at 16 µM: weaker inhibition than robenidine; at 32 µM: incomplete inhibition; against fluconazole-resistant clinical isolates: no inhibition even at 32 µM |
| Quantified Difference | Robenidine completely inhibits C. albicans at 32 µM where fluconazole fails; robenidine inhibits fluconazole-resistant isolates at 8 µM where fluconazole is ineffective at 32 µM; robenidine more efficient than fluconazole against C. auris with complete growth abolishment at 32 µM |
| Conditions | Standard growth curve assay measuring OD600 over 24 h in YPD medium; reference strain C. albicans SC5314; clinical fluconazole-resistant isolates #16 and #17; C. auris Chinese clinical isolate BJCA001 |
Why This Matters
This head-to-head comparison demonstrates that robenidine—unlike fluconazole—retains full efficacy against fluconazole-resistant Candida isolates and the multidrug-resistant C. auris, making it a valuable procurement target for antifungal resistance research and drug repurposing programs.
- [1] Jiang, T., et al. (2020). FDA Approved Drug Library Screening Identifies Robenidine as a Repositionable Antifungal. Frontiers in Microbiology, 11, 996. DOI: 10.3389/fmicb.2020.00996. View Source
